molecular formula C13H13ClN2 B11878144 Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- CAS No. 59194-39-7

Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-

Cat. No.: B11878144
CAS No.: 59194-39-7
M. Wt: 232.71 g/mol
InChI Key: UMCGKFJZALRTPS-UHFFFAOYSA-N
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Description

Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- is a nitrogen-containing heterocyclic compound. This compound belongs to the naphthyridine family, which are analogs of naphthalene with nitrogen atoms incorporated into the ring structure. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- typically involves the reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with methyl propiolate under acid catalysis conditions at room temperature in methanol . The reaction proceeds through a series of steps, including debenzylation, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- involves its interaction with specific molecular targets. For example, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its potential as an MAO inhibitor and its antiproliferative properties make it a valuable compound for further research and development .

Properties

CAS No.

59194-39-7

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

10-chloro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine

InChI

InChI=1S/C13H13ClN2/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3

InChI Key

UMCGKFJZALRTPS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC3=CC=CC=C3C(=C2C1)Cl

Origin of Product

United States

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